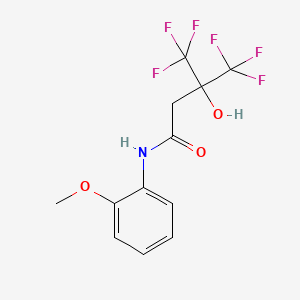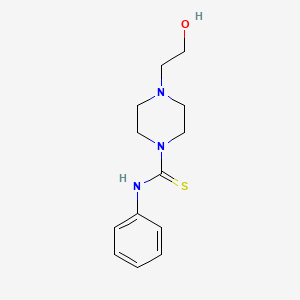![molecular formula C19H23N3O5 B5729087 phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)
phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PDP is a derivative of pyridine and has a unique molecular structure that makes it an ideal candidate for use in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine and norepinephrine. By inhibiting MAO, phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate prevents the breakdown of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate are primarily related to its ability to inhibit the release of neurotransmitters. This can lead to a range of effects, including increased alertness, improved mood, and decreased anxiety. phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has also been shown to have potential anti-inflammatory properties, making it a candidate for use in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate is its ability to selectively inhibit the release of certain neurotransmitters. This makes it an ideal candidate for use in the study of neurological disorders. However, phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research involving phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate. One area of interest is the development of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate-based drugs for the treatment of neurological disorders such as Parkinson's disease. Another area of interest is the study of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate's potential anti-inflammatory properties and its potential use in the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate and its potential side effects.
Synthesemethoden
The synthesis of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate involves the reaction of phenyl(4-pyridinyl)methanone with O-[3-(dimethylamino)propyl]hydroxylamine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate is in the study of neurotransmitter release. phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine, making it an ideal candidate for use in the treatment of neurological disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]oxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C2H2O4/c1-20(2)13-6-14-21-19-17(15-7-4-3-5-8-15)16-9-11-18-12-10-16;3-1(4)2(5)6/h3-5,7-12H,6,13-14H2,1-2H3;(H,3,4)(H,5,6)/b19-17+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWGJHONLNOBQ-ZJSKVYKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCON=C(C1=CC=CC=C1)C2=CC=NC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCO/N=C(\C1=CC=CC=C1)/C2=CC=NC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]oxypropan-1-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)



![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)

![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)